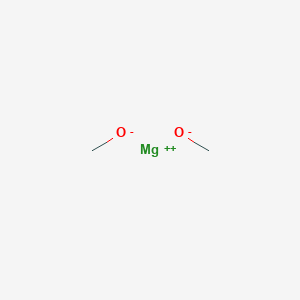

Magnesium methoxide

Beschreibung

The exact mass of the compound Magnesium methanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

109-88-6 |

|---|---|

Molekularformel |

CH4MgO |

Molekulargewicht |

56.35 g/mol |

IUPAC-Name |

magnesium;methanolate |

InChI |

InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |

InChI-Schlüssel |

TZNULHNPXDZANP-UHFFFAOYSA-N |

SMILES |

C[O-].C[O-].[Mg+2] |

Kanonische SMILES |

CO.[Mg] |

Andere CAS-Nummern |

109-88-6 |

Piktogramme |

Flammable; Corrosive; Acute Toxic; Health Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Magnesium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium methoxide (B1231860) (Mg(OCH₃)₂) is a versatile organometallic compound utilized as a selective, weakly basic reagent in organic synthesis, a precursor for advanced materials, and a catalyst in polymerization reactions. Its utility is deeply rooted in its chemical structure, which dictates its reactivity, solubility, and physical properties. This guide provides a comprehensive overview of the chemical structure of magnesium methoxide, including its molecular composition, bonding, and solid-state architecture. It details experimental protocols for its synthesis and summarizes available spectroscopic and physical data.

Molecular Structure and Bonding

This compound is an ionic compound with the chemical formula Mg(OCH₃)₂.[1][2][3] It consists of a central magnesium cation (Mg²⁺) electrostatically bonded to two methoxide anions (CH₃O⁻).[4] The bonding is primarily ionic in nature, a result of the significant electronegativity difference between the magnesium metal and the oxygen atoms of the methoxide groups.

While often represented as a simple monomeric salt, the solid-state structure of this compound is considerably more complex. It does not exist as discrete Mg(OCH₃)₂ units but rather forms polymeric chains or complex aggregate structures.[5] The precise architecture can be influenced by the presence of solvent molecules, particularly methanol (B129727), from its synthesis.

A key structural study identified a crystalline methanol solvate with the formula Mg(OMe)₂·3.5MeOH.[6] X-ray diffraction analysis of this solvate revealed its structure is built from cubane-like tetranuclear clusters, specifically [Mg₄(μ₃-OMe)₄] cores.[7] In these clusters, four magnesium and four oxygen atoms occupy alternating vertices of a distorted cube, with the oxygen atoms belonging to triply bridging (μ₃) methoxide groups. Further methoxide groups and methanol molecules coordinate to the magnesium atoms, completing their coordination spheres. This tendency to form stable, multinuclear aggregates is fundamental to its chemical behavior.

Physicochemical and Structural Data

Quantitative data for this compound is summarized below. It is important to note that while its polymeric crystal structure has been investigated, specific monomeric bond lengths and angles are not typically reported and are highly dependent on the coordination environment within the solid-state lattice.[6] Most physical properties are reported for its commercially available form, which is a solution in methanol.[8][9]

| Property | Data | Reference(s) |

| Chemical Formula | C₂H₆MgO₂ | [2][4] |

| Molecular Weight | 86.37 g/mol | [2][3] |

| CAS Number | 109-88-6 | [2][3] |

| Appearance | White powder or colorless to yellowish liquid (as a solution in methanol) | [1][10] |

| Crystal Structure | Polymeric/aggregate structure. A methanol solvate, Mg(OMe)₂·3.5MeOH, forms tetranuclear cubane-like clusters. | [6][7] |

| Bonding | Primarily ionic (Mg²⁺ and CH₃O⁻) | [4] |

| Decomposition Temp. | 350 °C | [11] |

| Solubility in Methanol | 7.7 g/100g at 0°C11.33 g/100g at 20°C25.9 g/100g at 40°C14.4 g/100g at 60°C | [11] |

| Density (6-10% solution) | ~0.816 g/mL at 25 °C | [10] |

Experimental Protocols

Synthesis of this compound

The most common method for preparing this compound is the direct reaction of magnesium metal with anhydrous methanol.[1] The reaction proceeds with the evolution of hydrogen gas.

Reaction: Mg(s) + 2 CH₃OH(l) → Mg(OCH₃)₂(sol) + H₂(g)

Materials and Equipment:

-

Magnesium turnings or ribbon (>99% purity)

-

Anhydrous methanol

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with bubbler

-

Gas volume meter (optional, to monitor reaction progress)

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the stirrer, reflux condenser, and a gas inlet connected to the inert gas line. The outlet of the reflux condenser should be connected to a bubbler to vent evolved hydrogen safely in a fume hood.

-

Inert Atmosphere: Thoroughly purge the entire apparatus with a dry inert gas (e.g., nitrogen) to remove air and moisture, which can lead to the formation of magnesium hydroxide (B78521).[1]

-

Reactant Charging: Place clean magnesium turnings (e.g., 1.31 g, 0.054 mol) into the flask. Add a sufficient volume of anhydrous methanol (e.g., 150 mL) to fully immerse the magnesium.[12]

-

Reaction: Heat the mixture to reflux (~64-65 °C) with vigorous stirring. The reaction typically initiates after a short induction period, evidenced by the evolution of hydrogen gas.[4] The reaction is typically allowed to proceed for several hours (e.g., 2-12 hours) until all the magnesium has reacted and hydrogen evolution ceases.[1][12]

-

Isolation (as a solution): Once the reaction is complete, the heat is removed, and the apparatus is allowed to cool to room temperature under a positive pressure of inert gas. The resulting product is a clear to slightly cloudy solution of this compound in methanol.[4]

-

Isolation (as a solid): To obtain solid this compound, the excess methanol is removed under reduced pressure using a rotary evaporator. The resulting slurry or solid can be further dried in a vacuum oven at elevated temperatures (up to 150 °C) to yield a fine white powder.[1] All handling of the solid product must be performed under an inert atmosphere due to its hygroscopic nature.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

-

Infrared (IR) Spectroscopy: IR analysis of solid this compound shows the characteristic C-H stretching vibrations of the methyl group (~2800-3000 cm⁻¹) and a strong absorption corresponding to the Mg-O bond.[13] A key indicator of complete reaction and dryness is the disappearance of the broad O-H stretching band from residual methanol, which typically appears around 3300-3400 cm⁻¹.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Solid-state ¹³C NMR spectra of this compound show a signal for the methoxide carbon at approximately 50.8 ppm.[7] The signal is often broad and somewhat featureless, making it difficult to resolve distinct carbon environments within the polymeric solid-state structure.[7]

-

¹H NMR: Due to its low solubility in non-protic solvents and its reactivity, obtaining high-resolution solution-state ¹H NMR spectra of pure this compound is challenging. Data in the literature often pertains to related magnesium hydroxide or hydrated species.

-

Diagrams and Workflows

Experimental Workflow for Synthesis

The following diagram outlines the key steps in the laboratory synthesis of solid this compound.

Application in Organic Synthesis: Ester Saponification

This compound serves as a mild base for the saponification (cleavage) of esters, particularly when substrate sensitivity precludes the use of stronger bases like sodium hydroxide. The logical relationship is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Inorganic Crystal Structure Database (ICSD) - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. scbt.com [scbt.com]

- 4. This compound, 7-8% in methanol | C2H6MgO2 | CID 11768497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 6. The structure of the crystal solvate of this compound with methanol, Mg(OMe)2·3.5MeOH | Semantic Scholar [semanticscholar.org]

- 7. This compound | 109-88-6 [chemicalbook.com]

- 8. This compound, 7-8% in methanol | [gelest.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. biokeanos.com [biokeanos.com]

- 12. This compound(109-88-6)IR [chemicalbook.com]

- 13. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Magnesium Methoxide from Magnesium and Methanol: A Technical Guide

Introduction

Magnesium methoxide (B1231860) (Mg(OCH₃)₂) is an organometallic compound with significant applications in industrial and chemical processes.[1] It serves as a strong base and a catalyst in various organic reactions, including transesterification for biodiesel production, and in the synthesis of polymers and porous materials.[1][2] This technical guide provides an in-depth overview of the synthesis of magnesium methoxide from the direct reaction of magnesium metal with methanol (B129727), targeting researchers, scientists, and professionals in drug development. The document details experimental protocols, summarizes quantitative data, and visualizes the experimental workflow and underlying reaction pathway.

Reaction Overview

The synthesis of this compound is achieved through the reaction of solid magnesium with anhydrous methanol.[1] This process is typically conducted under an inert atmosphere to prevent side reactions with moisture and carbon dioxide, which can lead to the formation of magnesium hydroxide (B78521) and magnesium carbonate, respectively.[1] The reaction can be influenced by several factors, including the purity and physical form of the magnesium, the dryness of the methanol, and the presence of catalysts or activators.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound.

| Parameter | Example 1[1] | Example 2[3] | Example 3[4] |

| Magnesium (Mg) | 29.7 g (in block form) | 1.31 g (turnings) | Not specified |

| Methanol (CH₃OH) | 1,317.8 g (anhydrous) | 150 mL | In excess |

| Catalyst/Activator | None specified | 5 mL Dichloromethane | Zinc (0.1-5 wt%)[5] |

| Reaction Temperature | 64°C | 40-45°C | Room temperature |

| Reaction Time | 12 hours | 2-3 hours | 1-60 hours (typically 12 ± 4 hours) |

| Yield | 96% (of a 2.2% Mg solution) | Not specified | >95% |

| Product Form | Methanolic solution | Methanolic solution | Methanolic solution or solid powder |

| Purity | >98% (after isolation) | Not specified | 98-99.99% |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Reagents: Magnesium turnings or powder (>99% purity), anhydrous methanol, an activator (e.g., iodine crystal or dichloromethane), and an inert gas (e.g., nitrogen or argon).

-

Apparatus: A three-necked round-bottom flask, a reflux condenser, a dropping funnel, a magnetic stirrer and stir bar, a heating mantle, a thermometer, and a gas inlet/outlet for the inert gas.

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to an inert gas source. Ensure all glassware is thoroughly dried to prevent contamination with water.

-

Inert Atmosphere: Purge the entire system with a steady flow of nitrogen or argon for at least 15-20 minutes to remove air and moisture.[1]

-

Reagent Addition:

-

Place the magnesium turnings into the three-necked flask.

-

If using an activator like an iodine crystal, add it to the flask with the magnesium.

-

Add a portion of the anhydrous methanol to the flask, enough to cover the magnesium.

-

-

Reaction Initiation:

-

Methanol Addition: Once the reaction has initiated, add the remaining anhydrous methanol dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Reaction Monitoring and Completion:

-

Continue heating and stirring the mixture under reflux. The reaction time can vary from a few hours to over 12 hours, depending on the scale and the reactivity of the magnesium.[1][4]

-

The reaction is considered complete when the evolution of hydrogen gas ceases and all the magnesium has been consumed.[1]

-

-

Product Isolation (as a solution): The resulting clear to slightly cloudy solution is this compound dissolved in methanol.[1] This solution can be used directly for subsequent reactions.

-

Product Isolation (as a solid):

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Proposed Signaling Pathway

The diagram below outlines the proposed reaction pathway for the formation of this compound from magnesium and methanol.

Caption: Proposed reaction pathway for this compound formation.

References

- 1. How to prepare this compound? How do you make this compound? [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis routes of magnesium;methanolate [benchchem.com]

- 4. EP1188736A1 - Process for the preparation of magnesium methylate - Google Patents [patents.google.com]

- 5. CZ2013610A3 - Process for preparing this compound by reacting magnesium with methanol by making use of zinc as catalyst and - Google Patents [patents.google.com]

magnesium methoxide CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

Magnesium methoxide (B1231860), a metal alkoxide with the chemical formula C₂H₆MgO₂, is a versatile and reactive compound utilized in a range of chemical syntheses. It is most commonly available as a solution in methanol (B129727), appearing as a colorless to light yellow liquid.[1][2] The solid form is a white powder.[3]

This guide provides a comprehensive overview of magnesium methoxide's physical properties, synthesis, handling protocols, and key applications, with a focus on its catalytic activity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of the reported values, such as flash point and density, pertain to its commercially available solution in methanol (typically 6-10 wt%).

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆MgO₂ | [4][5] |

| Molecular Weight | 86.37 g/mol | [4][6] |

| Appearance | White powder (solid); Colorless to light yellow liquid (in methanol solution) | [1][2][3] |

| Density | 0.816 g/mL at 25 °C (for 6-10 wt% solution in methanol) | [4][6] |

| Melting Point | No data available for the pure solid | [1][2] |

| Boiling Point | No data available for the pure solid | [1][2] |

| Flash Point | 14 °C / 57.2 °F (for 7-8% solution in methanol) | [1][2] |

| Solubility | Soluble in chloroform (B151607) and methanol; reacts with water. | [4] |

| Refractive Index | n20/D 1.3381 (for 6-10 wt% solution in methanol) | [4][6] |

Experimental Protocols

Synthesis of this compound

The direct synthesis of this compound involves the reaction of magnesium metal with anhydrous methanol.[7] The reaction is typically carried out under an inert atmosphere to prevent side reactions with moisture and carbon dioxide.

Materials:

-

Magnesium turnings or ribbon

-

Anhydrous methanol

-

Iodine crystal (optional, as an initiator)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle

-

Gas inlet for inert gas

Procedure:

-

Set up the reaction apparatus and ensure it is thoroughly dried.

-

Place the magnesium metal in the flask.

-

Flush the system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Add anhydrous methanol to the flask, ensuring the magnesium is completely covered.

-

If the reaction does not initiate, a small crystal of iodine can be added.

-

Gently heat the mixture to reflux while stirring. The reaction is evidenced by the evolution of hydrogen gas.

-

Continue the reaction until the magnesium is completely consumed.

-

The resulting product is a solution of this compound in methanol. To obtain solid this compound, the excess methanol can be removed under reduced pressure.

Handling and Safety Precautions

This compound is a flammable and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, under an inert atmosphere, and away from sources of ignition.[8] Personal protective equipment, including safety goggles, flame-retardant gloves, and a lab coat, should be worn.[1] In case of fire, use carbon dioxide, dry chemical powder, or a foam extinguisher. Do not use water, as it reacts with this compound.

Applications in Research and Development

This compound serves as a strong base and a precursor for other magnesium compounds, finding utility in various organic and inorganic syntheses.

Catalysis in Organic Synthesis

This compound is an effective catalyst in several organic transformations, most notably in transesterification and condensation reactions.

-

Transesterification for Biodiesel Production: It is used as a solid base catalyst for the transesterification of triglycerides with methanol to produce fatty acid methyl esters (biodiesel).

-

Aldol (B89426) and Claisen Condensations: As a strong base, it can be employed to generate enolates from carbonyl compounds, which are key intermediates in aldol and Claisen condensation reactions for the formation of carbon-carbon bonds.

-

Deprotection of Esters: this compound can be used for the selective deprotection of esters.

Materials Science

-

Synthesis of High-Purity Magnesium Oxide: It is a key precursor in the sol-gel synthesis of high-purity magnesium oxide (MgO) nanoparticles and aerogels. These materials have applications in catalysis, ceramics, and as adsorbents.[9]

-

Formation of Thin Films: this compound is used to create thin films of magnesium oxide.

Reaction Mechanism and Visualization

Catalytic Cycle of Transesterification

The following diagram illustrates a plausible mechanism for the transesterification of an ester with methanol, catalyzed by this compound. The magnesium center acts as a Lewis acid, activating the ester carbonyl group, while the methoxide ion acts as a nucleophile.

References

- 1. osti.gov [osti.gov]

- 2. This compound complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. nacatsoc.org [nacatsoc.org]

- 4. Bulky magnesium(ii) and sodium(i) bisphenoxide catalysts for chemoselective transesterification of methyl (meth)acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. How to prepare this compound? How do you make this compound? [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. magritek.com [magritek.com]

A Technical Guide to the Thermal Decomposition of Magnesium Methoxide for the Synthesis of Magnesium Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of magnesium methoxide (B1231860) (Mg(OCH₃)₂) into magnesium oxide (MgO), a process of significant interest for producing high-purity, nanocrystalline MgO with applications in catalysis, refractory materials, and pharmaceutical manufacturing. This document details the synthesis of the precursor, the thermal decomposition process, and the characterization of the resulting magnesium oxide, with a focus on experimental protocols and quantitative data.

Introduction

Magnesium oxide is a versatile material with a wide range of applications, owing to its high melting point, thermal stability, and basic surface properties. The synthesis of MgO via the thermal decomposition of magnesium methoxide offers a route to producing materials with controlled particle size and high surface area. This method is particularly advantageous for applications requiring nano-sized MgO particles. The overall chemical transformation can be represented as:

Mg(OCH₃)₂ (s) → MgO (s) + CH₃OCH₃ (g)

This guide will walk through the essential experimental procedures, from the synthesis of the this compound precursor to its thermal conversion to magnesium oxide, and will present key data on the influence of process parameters on the final product's characteristics.

Synthesis of this compound Precursor

The synthesis of this compound is typically achieved through the direct reaction of magnesium metal with anhydrous methanol (B129727). It is crucial to carry out the reaction under an inert atmosphere to prevent side reactions with moisture and carbon dioxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings or ribbon (>99% purity)

-

Anhydrous methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂) (optional, as a solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle

-

Thermometer

-

Gas inlet/outlet for inert gas supply

Procedure:

-

Preparation: Set up the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent the reaction of this compound with water.

-

Inert Atmosphere: Purge the entire system with a dry inert gas, such as nitrogen, to remove air and moisture.[1]

-

Reactant Addition: Introduce magnesium turnings (e.g., 1.31 g, 0.054 mol) and anhydrous methanol (e.g., 150 mL) into the three-necked flask.[2] Dichloromethane (e.g., 5 mL) can be added to facilitate the reaction.[2]

-

Reaction: Stir the mixture and heat it to a temperature of 40-45°C under a continuous inert gas flow.[2] The reaction is initiated, and the evolution of hydrogen gas will be observed. The reaction can take 2-3 hours to complete.[2]

-

Completion and Isolation: Once the magnesium has completely reacted and hydrogen evolution ceases, the resulting solution of this compound in methanol can be used directly or the solid this compound can be isolated. To isolate the solid, the excess methanol is removed under reduced pressure.[1]

Thermal Decomposition of this compound to Magnesium Oxide

The thermal decomposition of the synthesized this compound is a critical step in obtaining magnesium oxide. The temperature and duration of this process significantly influence the properties of the final MgO product.

Experimental Protocol: Thermal Decomposition

Materials:

-

This compound powder

Equipment:

-

Tube furnace or muffle furnace with temperature and atmosphere control

-

Crucible (e.g., alumina (B75360) or quartz)

-

Inert gas supply (optional, for decomposition under an inert atmosphere)

Procedure:

-

Sample Preparation: Place a known amount of the dried this compound powder into a crucible.

-

Furnace Setup: Place the crucible in the furnace. If an inert atmosphere is required, purge the furnace with nitrogen or argon.

-

Heating Profile: Heat the furnace to the desired decomposition temperature. A common temperature for producing nanocrystalline MgO is 400°C.[3]

-

Isothermal Treatment: Maintain the temperature for a specific duration, for example, 2 hours, to ensure complete decomposition.[3]

-

Cooling: After the decomposition is complete, allow the furnace to cool down to room temperature under a continuous inert gas flow (if used).

-

Product Collection: Carefully remove the crucible from the furnace. The resulting white powder is magnesium oxide.

Characterization of Magnesium Oxide

The properties of the synthesized magnesium oxide are highly dependent on the decomposition conditions. Key characteristics to analyze include crystallinity, particle size, and specific surface area. While direct data for MgO from this compound is limited, studies on MgO from other precursors like magnesium hydroxide (B78521) provide valuable insights into the effect of calcination temperature.

Influence of Calcination Temperature on MgO Properties

The following table summarizes the general trends observed for the effect of calcination temperature on the properties of magnesium oxide, derived from studies on the decomposition of magnesium-containing precursors.

| Calcination Temperature (°C) | Crystallite Size (nm) | Particle Size | Specific Surface Area (m²/g) | Crystallinity |

| 400 | Increases with temperature | Increases with temperature | Decreases with temperature | Increases with temperature |

| 500 | [4] | [5] | [6] | [6] |

| 600 | [4] | [5] | [6] | [6] |

| 700+ | [4] | [5] | [6] | [6] |

Note: The data in this table is based on general trends observed for the calcination of magnesium precursors like Mg(OH)₂ and may vary for the decomposition of this compound.

One study on the synthesis of MgO nanopowder from a this compound precursor reported an average crystallite size of 7.5 nm and a specific surface area of 138 m²/g.[7]

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

Experimental Workflow

Chemical Transformation Pathway

Safety Considerations

-

Magnesium: Magnesium metal is flammable, especially as a powder or ribbon. Handle with care and avoid ignition sources.

-

Methanol: Methanol is toxic and flammable. All handling should be performed in a well-ventilated fume hood.

-

Hydrogen Gas: The synthesis of this compound produces flammable hydrogen gas. Ensure the reaction is well-ventilated and away from ignition sources.

-

This compound: this compound is moisture-sensitive and can react with water.[1] It is also flammable.

Conclusion

The thermal decomposition of this compound is a viable and effective method for the synthesis of high-purity magnesium oxide, particularly at the nanoscale. By carefully controlling the synthesis of the precursor and the parameters of the thermal decomposition, such as temperature and time, the properties of the resulting MgO can be tailored to meet the specific requirements of various applications in research, pharmaceuticals, and materials science. This guide provides the fundamental protocols and data necessary for researchers to embark on the synthesis and characterization of MgO via this promising route.

References

- 1. researchgate.net [researchgate.net]

- 2. How to prepare this compound? How do you make this compound? [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chitin-Based Magnesium Oxide Biocomposite for the Removal of Methyl Orange from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Solubility of Magnesium Methoxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of magnesium methoxide (B1231860) in methanol (B129727) and other common solvents, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Executive Summary

Magnesium methoxide, a versatile reagent in organic synthesis, exhibits significant solubility in its parent alcohol, methanol. This solubility is temperature-dependent, increasing as temperatures rise from sub-zero to 40°C, after which it begins to decrease. While qualitatively soluble in chloroform, it is notably insoluble in ethanol. This guide provides the available quantitative data and outlines methodologies to determine solubility in other solvents, addressing the compound's moisture-sensitive nature.

Quantitative Solubility Data

The solubility of this compound has been most extensively studied in methanol. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | -50 | 4.21[1] |

| -35 | 5.44[1] | |

| -20 | 6.83[1] | |

| 0 | 7.7[1] | |

| 20 | 11.33[1] | |

| 30 | 18.6[1] | |

| 40 | 25.9[1] | |

| 60 | 14.4[1] | |

| 66 | 7.32[1] | |

| Chloroform | Ambient | Soluble[2] |

| Ethanol | Ambient | Insoluble[3] |

| Water | Ambient | Decomposes[2] |

Experimental Protocols for Solubility Determination

Due to its reactivity with moisture, determining the solubility of this compound requires careful handling under anhydrous conditions. The following are detailed methodologies for accurately measuring its solubility.

Gravimetric Method

This method is a straightforward approach to determine solubility by measuring the mass of dissolved solute in a known mass of solvent.

Materials and Equipment:

-

Anhydrous solvent of interest

-

This compound powder

-

Inert atmosphere glove box or Schlenk line

-

Temperature-controlled shaker or stirring plate

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed, oven-dried vials

-

Analytical balance

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) before being transferred to a glove box.

-

Saturation: In the inert atmosphere of the glove box, add an excess of this compound powder to a known mass of the anhydrous solvent in a sealed vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stirring plate set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sampling: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

-

Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry vial. This step is crucial to remove any suspended microparticles.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Remove the solvent under reduced pressure or by gentle heating in a vacuum oven until a constant weight of the dried this compound is achieved.

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial with dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

-

Titration Method (EDTA Complexometry)

This method determines the concentration of magnesium ions in a saturated solution via complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials and Equipment:

-

Saturated solution of this compound prepared as in the gravimetric method.

-

Standardized EDTA solution (e.g., 0.05 M).

-

pH 10 buffer solution (ammonia-ammonium chloride).

-

Eriochrome Black T indicator.

-

Burette, pipettes, and flasks.

-

Deionized water.

Procedure:

-

Sample Preparation: Following the equilibration and filtration steps from the gravimetric method, accurately pipette a known volume of the clear, saturated this compound solution into a flask.

-

Hydrolysis: Carefully and slowly add deionized water to the flask to hydrolyze the this compound. The solution should then be acidified with a small amount of dilute HCl to ensure all magnesium is in the Mg²⁺ form, and then diluted to a known volume.

-

Buffering: Take a known aliquot of the diluted solution and add the pH 10 buffer.

-

Indication: Add a few drops of the Eriochrome Black T indicator, which will turn the solution a wine-red color in the presence of magnesium ions.

-

Titration: Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a clear blue at the endpoint.

-

Calculation:

-

Moles of EDTA = Molarity of EDTA × Volume of EDTA used

-

Moles of Mg²⁺ in aliquot = Moles of EDTA (assuming a 1:1 stoichiometry)

-

Concentration of Mg²⁺ in the original saturated solution can then be calculated, factoring in the dilution steps.

-

Convert the molar concentration to grams of this compound per 100 g of solvent using the molar mass of this compound (86.37 g/mol ) and the density of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

References

The Role of Zinc as a Catalyst in the Preparation of Magnesium Methoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of zinc as a catalyst in the synthesis of magnesium methoxide (B1231860). Magnesium methoxide is a critical reagent and precursor in various chemical and pharmaceutical applications. The utilization of a zinc catalyst presents a significant advancement in the synthesis process, offering enhanced reaction rates, high yields, and a product of high purity. This document provides a comprehensive overview of the catalytic method, including detailed experimental protocols, quantitative data analysis, and a proposed catalytic mechanism.

Introduction

The direct synthesis of this compound (Mg(OCH₃)₂) from magnesium metal and methanol (B129727) is a well-established but often slow reaction. The reaction is typically hindered by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents efficient reaction with methanol. To overcome this, various methods have been employed, including the use of highly reactive magnesium or activating agents. The use of zinc as a catalyst offers a simple, cost-effective, and environmentally benign alternative to produce high-purity this compound.[1]

The Catalytic Role of Zinc

The primary role of zinc in the synthesis of this compound is to disrupt the passivating magnesium oxide layer on the magnesium metal, thereby exposing the pure magnesium to react with methanol. While the precise mechanism is a subject of ongoing research, the prevailing hypothesis is the formation of localized galvanic cells on the surface of the magnesium-zinc (B8626133) alloy.

Proposed Catalytic Mechanism

-

Disruption of the MgO Layer: Zinc, being more noble than magnesium, is thought to create micro-galvanic cells in the presence of methanol, which acts as a weak electrolyte. This electrochemical activity is believed to locally disrupt the integrity of the passivating MgO layer.

-

Exposure of Active Magnesium Sites: With the MgO layer compromised, fresh magnesium surfaces are exposed to the methanol.

-

Reaction with Methanol: The exposed magnesium readily reacts with methanol to form this compound and hydrogen gas, as shown in the following reaction: Mg + 2CH₃OH → Mg(OCH₃)₂ + H₂[1]

-

Catalyst Regeneration: The zinc itself is not consumed in the overall reaction and can be largely recovered post-synthesis.

The following diagram illustrates the proposed logical relationship in the catalytic process:

Quantitative Data Summary

The use of a zinc catalyst significantly improves the reaction parameters for the synthesis of this compound. The following tables summarize the quantitative data from experimental findings.[1]

| Catalyst Concentration (wt% Zn in Mg) | Reaction Yield (%) | Residual Zn in Product (wt%) | Notes |

| 0.1 | - | ~0.008 | Lower concentration leads to a significantly slower reaction. |

| 0.3 | 77 | 0.02 | Recommended concentration for a balance of reaction speed and purity. |

| 0.3 | 89 | 0.02 | Higher yield achieved with a different class of filter paper. |

| 0.1 - 5.0 | - | - | Patented range of effective catalyst concentration. |

Experimental Protocols

The following section details the methodology for the preparation of this compound using a zinc catalyst, based on patented procedures.[1]

Preparation of Mg-Zn Alloy Catalyst

-

Materials: Magnesium (Mg) of high purity, Zinc (Zn) of high purity.

-

Procedure:

-

A predetermined amount of magnesium and zinc (e.g., to create a 0.3 wt% Zn alloy) are placed in a graphite (B72142) crucible.

-

The crucible is heated in a protective argon atmosphere to melt the metals.

-

The molten alloy is then cast into a mold and allowed to cool.

-

No subsequent heat treatment of the casting is necessary.

-

Synthesis of this compound

The following workflow diagram illustrates the experimental procedure:

-

Materials: Mg-Zn alloy, anhydrous methanol.

-

Apparatus: Reaction vessel, filtration apparatus.

-

Procedure:

-

A portion of the prepared Mg-Zn alloy is introduced into anhydrous methanol at room temperature.

-

A spontaneous exothermic reaction will begin within minutes, evidenced by the evolution of hydrogen gas.

-

The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the complete consumption of the magnesium.

-

The resulting solution is immediately filtered to remove unreacted zinc and other insoluble impurities. The patent suggests that most zinc-rich particles are larger than the this compound particles and are thus trapped by the filter paper.[1]

-

The excess methanol is then removed from the filtrate by evaporation, yielding solid this compound.

-

Product Analysis

-

Yield Calculation: The reaction yield is calculated based on the mass of the final dried this compound product relative to the theoretical maximum yield from the initial mass of magnesium.

-

Purity Analysis: The residual zinc concentration in the final product can be determined by atomic absorption spectroscopy (AAS).[1]

Advantages of Zinc Catalysis

The use of zinc as a catalyst for this compound synthesis offers several key advantages:

-

Increased Reaction Rate: The reaction proceeds significantly faster than the uncatalyzed reaction.[1]

-

High Yield and Purity: The process results in a high yield of this compound with low residual zinc content.[1]

-

Mild Reaction Conditions: The reaction can be carried out at room temperature and atmospheric pressure.[1]

-

Simplicity and Cost-Effectiveness: The preparation of the catalyst and the synthesis process are straightforward and do not require specialized or expensive equipment.

-

Environmental Considerations: The process is environmentally clean, avoiding the use of toxic or hazardous activators.

Conclusion

The zinc-catalyzed synthesis of this compound represents a significant improvement over traditional methods. The process is efficient, scalable, and produces a high-purity product suitable for a wide range of applications in research, development, and manufacturing. The proposed mechanism involving the disruption of the passivating magnesium oxide layer provides a logical framework for understanding the catalytic effect of zinc. Further research may focus on elucidating the precise electrochemical interactions at the catalyst surface to further optimize this valuable synthetic route.

References

molecular weight and formula of magnesium methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of magnesium methoxide (B1231860), including its molecular formula and weight. It also details common experimental protocols for its synthesis, catering to professionals in research and development.

Core Properties of Magnesium Methoxide

This compound, also known as magnesium methylate, is an organometallic compound with the chemical formula Mg(OCH₃)₂.[1] It is a versatile reagent and catalyst in various chemical processes.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆MgO₂ | [2][3][4] |

| Linear Formula | Mg(OCH₃)₂ | [1][2][5] |

| Molecular Weight | 86.37 g/mol | [1][2][5] |

| Density | 0.816 - 0.86 g/cm³ | [1][2] |

| Appearance | Colorless to slightly yellowish liquid/white powder | [1][2] |

Experimental Protocols for Synthesis

The synthesis of this compound is primarily achieved through the direct reaction of magnesium metal with anhydrous methanol (B129727). The following section outlines a common laboratory-scale procedure.

Direct Synthesis from Magnesium and Methanol

This method involves the reaction of solid magnesium with an excess of anhydrous methanol.

Materials and Equipment:

-

Magnesium metal (turnings, ribbon, or powder)

-

Anhydrous methanol

-

Three-necked flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation: The reaction apparatus, consisting of a three-necked flask equipped with a stirrer, reflux condenser, and an inlet for inert gas, is thoroughly dried and assembled.

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to remove air and moisture, which can inhibit the reaction.

-

Reactant Addition: Clean, dry magnesium metal is placed in the flask. Anhydrous methanol is then added in sufficient quantity to fully immerse the magnesium.

-

Reaction Initiation: The mixture is stirred and gently heated. The reaction is typically initiated by the application of heat, and in some cases, a small amount of an initiator like iodine may be used.

-

Reaction Progression: The reaction progress is monitored by the evolution of hydrogen gas. The reaction is considered complete when the evolution of gas ceases.

-

Product Isolation: The resulting product is a solution of this compound in methanol. To obtain solid this compound, the excess methanol is removed under reduced pressure.

Logical Relationships and Structure

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental composition of this compound.

References

- 1. How to prepare this compound? How do you make this compound? [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. CZ2013610A3 - Process for preparing this compound by reacting magnesium with methanol by making use of zinc as catalyst and - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis routes of magnesium;methanolate [benchchem.com]

An In-depth Technical Guide to the General Chemical Properties of Metal Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal alkoxides, compounds with the general formula M(OR)n, are a versatile class of organometallic compounds characterized by a metal atom (M) bonded to one or more alkyl groups (R) through an oxygen atom. Their unique chemical properties, arising from the polar M-O bond and the organic nature of the alkoxy group, make them indispensable reagents and precursors in a wide array of chemical applications.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of metal alkoxides is crucial for their effective utilization in catalysis, materials science, and the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the core chemical properties of metal alkoxides, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Chemical Properties

The chemistry of metal alkoxides is dominated by the nature of the metal-oxygen bond, which can range from predominantly covalent to highly ionic, depending on the electronegativity of the metal.[3] This polarity governs their reactivity, particularly their susceptibility to hydrolysis and their utility as catalysts and precursors.

Structure and Bonding

Metal alkoxides exhibit a remarkable diversity in their structures, often forming oligomeric or polymeric aggregates.[4] This association is driven by the tendency of the metal center to expand its coordination sphere, with alkoxy groups acting as bridging ligands.[3] The degree of oligomerization is influenced by the steric bulk of the alkyl group; bulkier groups tend to favor monomeric or smaller oligomeric species.[5] For instance, titanium methoxide (B1231860) exists as a tetramer, [Ti(OCH₃)₄]₄, while the bulkier titanium isopropoxide is primarily monomeric in nonpolar solvents.[5][6]

Table 1: Representative Metal-Oxygen Bond Lengths and M-O-C Bond Angles in Selected Metal Alkoxides

| Metal Alkoxide | Metal | M-O Bond Length (Å) | M-O-C Bond Angle (°) | Reference(s) |

| Titanium(IV) isopropoxide | Ti | ~1.77 - 1.82 | ~150 - 170 | [2][7][8] |

| Zirconium(IV) n-propoxide | Zr | ~1.95 - 2.15 | ~130 - 160 | [3][9][10][11] |

| Hafnium(IV) n-butoxide | Hf | ~1.90 - 2.10 | Not widely reported | [4][12] |

| Tin(II) tert-butoxide | Sn | ~2.13 - 2.21 | Not widely reported | [13] |

Note: Bond lengths and angles can vary depending on the crystalline form, solvent coordination, and whether the alkoxy group is terminal or bridging.

Synthesis of Metal Alkoxides

Several synthetic routes are employed for the preparation of metal alkoxides, with the choice of method depending on the reactivity of the metal and the desired purity of the product.

-

Reaction of an Active Metal with an Alcohol: Highly electropositive metals like sodium, potassium, and magnesium react directly with alcohols to form the corresponding alkoxide and hydrogen gas.[1]

-

Reaction of a Metal Halide with an Alcohol or Alkoxide: This is a common method for less reactive metals. The reaction of a metal chloride with an alcohol often produces hydrogen chloride as a byproduct, which can be removed by reaction with a base like ammonia (B1221849).[1][14] Alternatively, metathesis with a sodium alkoxide is a convenient route.[1]

-

Electrochemical Synthesis: This method involves the anodic dissolution of a metal in an alcohol in the presence of a conductive additive. It is a clean method for producing high-purity metal alkoxides.[15]

Key Reactions of Metal Alkoxides

The reactivity of metal alkoxides is centered around the lability of the M-O bond, making them susceptible to attack by protic reagents and enabling their use as catalysts.

-

Hydrolysis and Condensation (Sol-Gel Process): The most characteristic reaction of metal alkoxides is their facile hydrolysis in the presence of water to form metal hydroxides, which can then undergo condensation to produce metal oxides.[4][5] This sequence of reactions is the foundation of the sol-gel process, a versatile method for synthesizing high-purity ceramic and glass materials at mild conditions.[16]

-

Alcoholysis (Transesterification): Metal alkoxides can react with other alcohols to exchange their alkoxy groups. This equilibrium-driven process can be shifted by removing the more volatile alcohol, allowing for the synthesis of different metal alkoxides.[9]

-

Formation of Oxo-alkoxides: Partial hydrolysis or ether elimination can lead to the formation of oxo-alkoxides, which contain both oxo (O²⁻) and alkoxy (OR⁻) ligands.[15]

Data Presentation

Table 2: Physicochemical Properties of Common Metal Alkoxides

| Property | Titanium(IV) isopropoxide | Zirconium(IV) n-propoxide | Hafnium(IV) n-butoxide |

| CAS Number | 546-68-9 | 23519-77-9 | 22411-22-9 |

| Molecular Formula | C₁₂H₂₈O₄Ti | C₁₂H₂₈O₄Zr | C₁₆H₃₆HfO₄ |

| Molecular Weight ( g/mol ) | 284.22 | 327.57 | 470.94 |

| Appearance | Colorless to pale-yellow liquid | Yellow liquid | Colorless to yellow/green liquid |

| Density (g/mL at 20°C) | 0.96 | 1.058 | 1.2376 |

| Melting Point (°C) | 14-20 | N/A | N/A |

| Boiling Point (°C/mmHg) | 232 / 760 | 208 / 0.1 | 280-5 / 0.01 |

| Solubility | Soluble in ethanol (B145695), ether, benzene | Insoluble in water | N/A |

| Reference(s) | [5][6][16][17][18] | [19][20][21][22][23][24] | [15][25][26][27] |

Experimental Protocols

Synthesis of Titanium(IV) Isopropoxide from Titanium(IV) Chloride

This protocol describes the synthesis of titanium(IV) isopropoxide via the reaction of titanium(IV) chloride with isopropanol (B130326), using ammonia to neutralize the HCl byproduct.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous isopropanol

-

Anhydrous toluene (B28343)

-

Ammonia gas

-

Schlenk line and glassware

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with TiCl₄ and anhydrous toluene.

-

Cool the flask in an ice bath and slowly add a solution of anhydrous isopropanol in toluene dropwise with vigorous stirring.

-

Once the addition is complete, bubble anhydrous ammonia gas through the reaction mixture. A white precipitate of ammonium (B1175870) chloride will form.

-

Continue the ammonia addition until the precipitation is complete.

-

Filter the reaction mixture via a filter cannula to remove the ammonium chloride precipitate.

-

Wash the precipitate with anhydrous toluene to recover any product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure titanium(IV) isopropoxide.

Hydrolysis of Zirconium(IV) n-propoxide for Zirconia Sol Preparation

This protocol outlines the controlled hydrolysis of zirconium(IV) n-propoxide to form a stable zirconia sol.

Materials:

-

Zirconium(IV) n-propoxide (as a solution in n-propanol)

-

Deionized water

-

Nitric acid (as a catalyst)

-

Ethanol

Procedure:

-

In a flask, dilute the zirconium(IV) n-propoxide solution with ethanol to the desired concentration.

-

In a separate beaker, prepare an aqueous solution of nitric acid.

-

With vigorous stirring, slowly add the acidic water solution to the zirconium alkoxide solution.

-

Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, resulting in the formation of a translucent sol.

-

The stability and particle size of the sol can be influenced by the water-to-alkoxide ratio, pH, and temperature.

Synthesis of Hafnium(IV) tert-butoxide

This protocol details the synthesis of hafnium(IV) tert-butoxide from hafnium(IV) chloride.[14]

Materials:

-

Hafnium(IV) chloride (HfCl₄)

-

Potassium tert-butoxide

-

Anhydrous n-hexane

-

Schlenk line and glassware

Procedure:

-

Under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous n-hexane to a three-necked flask and stir to create a uniform suspension.[28]

-

Slowly add hafnium(IV) chloride to the reaction mixture. The molar ratio of HfCl₄ to potassium tert-butoxide should be approximately 1:4.8. Maintain the reaction temperature between 20 and 60°C during the addition.[28]

-

After the addition is complete, maintain the reaction temperature between 40-65°C and continue stirring for 6-10 hours under an inert atmosphere.[28]

-

Remove the n-hexane solvent at atmospheric pressure.

-

Once the solvent is completely removed, purify the product by vacuum distillation, collecting the fraction at 90-92°C/5mmHg to obtain pure hafnium(IV) tert-butoxide.[28]

Mandatory Visualizations

References

- 1. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]

- 2. "Titanium-Oxygen Bond Length -Bond Valence Relationship" by D. Dodd, F. D. Hardcastle et al. [scholarworks.uark.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Titanium_isopropoxide [chemeurope.com]

- 6. TITANIUM ISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Heteroallene Insertions into Tin(II) Alkoxide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 15. Hafnium(IV) oxide - Wikipedia [en.wikipedia.org]

- 16. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. americanelements.com [americanelements.com]

- 19. ZIRCONIUM n-PROPOXIDE, 70% in n-propanol | [gelest.com]

- 20. Zirconium(IV) propoxide | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Zirconium n-propoxide | C12H32O4Zr | CID 3539967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Zirconium n-propoxide|lookchem [lookchem.com]

- 23. ZIRCONIUM N-PROPOXIDE | 23519-77-9 [chemicalbook.com]

- 24. Page loading... [wap.guidechem.com]

- 25. HAFNIUM N-BUTOXIDE | CAS#:22411-22-9 | Chemsrc [chemsrc.com]

- 26. 正丁醇铪 | Sigma-Aldrich [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basicity of Magnesium Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity of magnesium methoxide (B1231860), a versatile and widely utilized reagent in organic synthesis and materials science. This document delves into the fundamental chemical properties, synthesis, and reactivity of magnesium methoxide, with a particular focus on its role as a base. Quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Furthermore, key reaction mechanisms involving this compound are visualized to facilitate a deeper understanding of its chemical behavior.

Core Chemical Properties and Basicity

This compound, with the chemical formula Mg(OCH₃)₂, is a metal alkoxide that is commercially available as a solution in methanol (B129727) or as a white powder.[1][2] It is known for its strong basicity and nucleophilic character, which drives its utility in a variety of chemical transformations.[3] While often described as a "weakly basic metal alkoxide," this is a relative term, and it is a significantly strong base capable of deprotonating a wide range of organic substrates.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆MgO₂ | [1] |

| Molecular Weight | 86.37 g/mol | [1] |

| CAS Number | 109-88-6 | [1] |

| Appearance | White powder or colorless to slightly hazy solution in methanol | [1][5] |

| Density | 0.816 g/mL at 25 °C (for 6-10 wt. % solution in methanol) | [2] |

| Solubility | Soluble in methanol; reacts with water | [1] |

| Sensitivity | Moisture sensitive | [6] |

Structural and Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for the characterization of this compound.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency Range | Reference(s) |

| ¹³C NMR | Methoxide Carbon (–OCH₃) | ~50.8 ppm (broad and featureless) | [8] |

| ¹H NMR | Methoxide Protons (–OCH₃) | ~3.3 ppm (in CDCl₃, for methoxy (B1213986) group) | Inferred from general NMR data |

| FT-IR | Mg–O Stretch | Below 800 cm⁻¹ | Inferred from spectra of MgO |

| FT-IR | C–O Stretch | ~1000-1200 cm⁻¹ | Inferred from general IR data |

| FT-IR | C–H Stretch | ~2800-3000 cm⁻¹ | Inferred from general IR data |

Note: Specific peak assignments for this compound are not extensively reported. The provided data is based on a combination of limited experimental data for this compound and inferences from related compounds and functional groups.

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized by the direct reaction of magnesium metal with anhydrous methanol.[4] The reaction is exothermic and produces hydrogen gas. It is crucial to perform the synthesis under an inert atmosphere to prevent the reaction of this compound with atmospheric moisture and carbon dioxide.

General Laboratory Synthesis

Materials:

-

Magnesium turnings or ribbon

-

Anhydrous methanol

-

Iodine crystal (optional, as an initiator)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or mechanical stirrer)

-

Heating mantle

-

Gas inlet tube

-

Drying tube or bubbler

Procedure:

-

Set up the reaction apparatus under a continuous flow of inert gas. All glassware should be thoroughly dried before use.

-

Place the magnesium metal in the three-necked flask.

-

Add anhydrous methanol to the flask, ensuring the magnesium is completely submerged.[5]

-

If the reaction does not initiate spontaneously, a single crystal of iodine can be added to activate the magnesium surface.[9]

-

Once the reaction begins (indicated by the evolution of hydrogen gas), it can be gently heated to reflux to ensure completion. The reaction time can vary from a few hours to over 12 hours, depending on the scale and reactivity of the magnesium.[3][5]

-

After the magnesium has completely reacted and hydrogen evolution has ceased, the resulting solution of this compound in methanol can be used directly or the solid can be isolated.

-

To isolate solid this compound, the excess methanol is removed under reduced pressure. The resulting solid should be handled and stored under an inert atmosphere due to its moisture sensitivity.[5]

Workflow for the synthesis of this compound.

Role in Organic Synthesis: Reaction Mechanisms

This compound's utility as a base is prominent in several key organic reactions, including the Claisen condensation and transesterification.

Claisen Condensation

In the Claisen condensation, this compound acts as a strong base to deprotonate the α-carbon of an ester, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of another ester molecule, leading to a β-keto ester after a workup step. The magnesium ion can play a role in chelating with the carbonyl groups of the reactants, influencing the stereoselectivity and reactivity of the condensation.[10]

Mechanism of the Claisen condensation using this compound.

Transesterification

This compound is an effective catalyst for transesterification, a key process in the production of biodiesel.[11] In this reaction, the methoxide ion acts as a nucleophile, attacking the carbonyl carbon of a triglyceride (an ester of glycerol (B35011) and fatty acids). This leads to the formation of fatty acid methyl esters (biodiesel) and glycerol. The catalytic cycle involves the regeneration of the methoxide ion.

Mechanism of transesterification catalyzed by this compound.

Conclusion

This compound is a valuable and versatile base in organic chemistry and materials science. Its basicity, while not always quantified with a specific pKa value, is sufficient to drive important synthetic transformations such as Claisen condensations and transesterifications. The synthesis of this compound is straightforward, though it requires careful handling due to its moisture sensitivity. The provided experimental protocols and reaction mechanisms offer a foundational understanding for researchers and professionals working with this important reagent. Further research to fully characterize its solid-state structure and to quantify its basicity in various solvent systems would be beneficial to the scientific community.

References

- 1. This compound | C2H6MgO2 | CID 164537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 6-10wt. methanol 109-88-6 [sigmaaldrich.com]

- 3. magnesium;methanolate | Benchchem [benchchem.com]

- 4. This compound | 109-88-6 [chemicalbook.com]

- 5. How to prepare this compound? How do you make this compound? [lookchem.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. The structure of the crystal solvate of this compound with methanol, Mg(OMe)2·3.5MeOH | Semantic Scholar [semanticscholar.org]

- 8. Investigation of the fluorolysis of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. This compound complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Kinetics of transesterification crude soybean oil to biodiesel catalysed by this compound [ideas.repec.org]

Methodological & Application

Application Notes and Protocols: Magnesium Methoxide as a Catalyst in Transesterification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Transesterification is a crucial chemical reaction for the synthesis of esters, most notably in the production of Fatty Acid Methyl Esters (FAME), the primary component of biodiesel. The efficiency of this reaction is highly dependent on the catalyst used. Magnesium methoxide (B1231860) (Mg(OCH₃)₂) has emerged as a potent solid base catalyst for this process. Its heterogeneous nature offers significant advantages over traditional homogeneous catalysts, including simplified product purification, reduced wastewater production, and potential for catalyst recycling.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of magnesium methoxide in transesterification.

Data Presentation

The performance of this compound in the transesterification of vegetable oils is influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of alcohol to oil.

Table 1: Reaction Conditions and Kinetic Data for Transesterification of Soybean Oil This table summarizes the kinetic parameters for the transesterification of crude soybean oil using this compound as a catalyst. The data highlights the energy requirements of the reaction under specific experimental conditions.

| Parameter | Value | Conditions | Reference |

| Methanol (B129727) to Oil Molar Ratio | 9:1 | Constant | [3][4] |

| Catalyst to Oil Mass Ratio | 8 wt% | Constant | [3][4] |

| Reaction Temperature Range | 50-65°C | Varied | [3][4] |

| Total Apparent Activation Energy (Ea) | 46.3878 kJ mol⁻¹ | Calculated | [3][4] |

| Pre-exponential Factor (k₀) | 5.9112 × 10⁵ L mol⁻¹ min⁻¹ | Calculated | [3][4] |

Table 2: Apparent Activation Energies for Individual Fatty Acid Methyl Esters (FAMEs) The activation energy varies for the different fatty acid components present in soybean oil. This data is critical for understanding the reaction kinetics in detail.

| Fatty Acid Component | Apparent Activation Energy (kJ mol⁻¹) | Reference |

| Palmitic Acid | 36.16 | [3][4] |

| Stearic Acid | 39.54 | [3][4] |

| Oleic Acid | 54.23 | [3][4] |

| Linoleic Acid | 43.50 | [3][4] |

| Linolenic Acid | 32.15 | [3][4] |

Reaction Mechanism and Experimental Workflow

The catalytic cycle of this compound in transesterification involves the activation of the alcohol (methanol) to form a more nucleophilic methoxide anion, which then attacks the carbonyl carbon of the triglyceride.

Caption: Proposed mechanism for this compound-catalyzed transesterification.

The overall experimental process, from catalyst synthesis to final product analysis, can be visualized as a sequential workflow.

Caption: General experimental workflow for biodiesel production.

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst

This protocol is based on the direct reaction of magnesium metal with anhydrous methanol.[3][5]

-

Materials:

-

Magnesium (Mg) metal, solid form (>99% purity)[5]

-

Anhydrous Methanol (CH₃OH)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Thermometer

-

Inert gas supply line

-

Heating mantle

-

-

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

-

Inert Atmosphere: Purge the entire apparatus with a dry inert gas to remove air and moisture.[5]

-

Reagent Addition: Introduce solid magnesium pieces into the flask. Add a sufficient volume of anhydrous methanol to completely immerse the magnesium.[5]

-

Reaction: Heat the mixture to 65°C with continuous stirring. The reaction typically initiates after a short delay, indicated by the evolution of hydrogen gas.[3][5]

-

Reaction Time: Maintain the reaction at 65°C for approximately 4 hours, or until the magnesium has completely reacted and hydrogen evolution ceases.[3][5]

-

Catalyst Isolation: After the reaction is complete, cool the solution. To obtain the solid catalyst, remove the excess methanol by centrifugation, followed by drying the resulting white powder at 100±5°C for 2 hours.[3] Alternatively, evaporate the methanol under reduced pressure.[5]

-

Storage: Store the prepared this compound catalyst under an inert, anhydrous atmosphere to prevent decomposition.

-

Protocol 2: General Transesterification of Vegetable Oil

This protocol outlines a general procedure for the transesterification of soybean oil using the synthesized this compound catalyst.

-

Materials:

-

Vegetable oil (e.g., crude soybean oil)

-

Anhydrous Methanol

-

This compound catalyst (prepared in Protocol 1)

-

-

Equipment:

-

Batch reactor or round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

-

Procedure:

-

Reagent Preparation: Calculate the required amounts of oil, methanol, and catalyst. A typical ratio is a 9:1 molar ratio of methanol to oil and an 8 wt% catalyst to oil mass ratio.[3][4]

-

Reaction Setup: Add the pre-weighed amounts of vegetable oil, methanol, and this compound catalyst to the reactor.

-

Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 60-65°C) while stirring vigorously to overcome potential mass transfer limitations.[2][3]

-

Reaction Time: Maintain the reaction for a specified duration, typically 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Completion: Once the reaction reaches the desired conversion, turn off the heat and allow the mixture to cool to room temperature.

-

Protocol 3: Product Separation and Purification

This protocol describes the separation of the biodiesel (FAME) from the glycerol byproduct and unreacted components.

-

Materials:

-

Reaction mixture from Protocol 2

-

Warm deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

-

Equipment:

-

Separatory funnel

-

Beakers

-

Filtration apparatus or centrifuge

-

-

Procedure:

-

Catalyst Removal: If the catalyst remains as a solid, it can be separated via filtration or centrifugation.

-

Glycerol Separation: Transfer the liquid mixture to a separatory funnel and allow it to stand undisturbed. The denser glycerol layer will separate and settle at the bottom. Carefully drain and collect the glycerol layer.[1]

-

Washing: Wash the upper biodiesel (FAME) layer with small portions of warm (50°C) deionized water to remove any residual catalyst, methanol, and soap. Repeat the washing step 2-3 times, allowing the layers to separate fully each time.

-

Drying: Transfer the washed biodiesel layer to a clean beaker and add an anhydrous drying agent (e.g., sodium sulfate) to remove residual water. Stir for 15-20 minutes.

-

Final Product: Decant or filter the clear biodiesel from the drying agent. The resulting product is ready for analysis and characterization.

-

References

- 1. researchgate.net [researchgate.net]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of transesterification crude soybean oil to biodiesel catalysed by this compound [ideas.repec.org]

- 5. How to prepare this compound? How do you make this compound? [lookchem.com]

Application Note & Protocol: Biodiesel Production Utilizing a Magnesium Methoxide Catalyst

This document provides a detailed protocol for the laboratory-scale production of biodiesel via transesterification of triglycerides using a magnesium methoxide (B1231860) solid base catalyst.

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). It is produced from vegetable oils or animal fats through a process called transesterification. In this reaction, triglycerides react with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield biodiesel and glycerol (B35011). While homogeneous catalysts are common, heterogeneous solid catalysts like magnesium methoxide offer advantages such as easier separation from the product mixture, potential for reuse, and a simplified purification process.[1] this compound has been demonstrated as an effective catalyst for the transesterification of oils like soybean oil.[2][3] After the reaction, the catalyst is converted to magnesium oxide, and glycerol is produced as a valuable byproduct.[4]

Data Presentation

The following table summarizes key reaction parameters and corresponding biodiesel yields from studies utilizing magnesium-based catalysts. It is important to note that while the protocol focuses on this compound, comprehensive yield data for this specific catalyst is limited in the available literature. Therefore, data from studies using the related magnesium oxide (MgO) nanocatalyst is also included for comparative purposes and to provide a broader understanding of the potential efficacy of magnesium-based catalysts.

| Catalyst | Oil Source | Methanol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Time | Biodiesel Yield (%) | Reference |

| This compound | Soybean Oil | 9:1 | 8 | 50-65 | - (Kinetic Study) | Not explicitly stated | [2][3] |

| MgO Nanocatalyst | Waste Coconut & Fish Oil | 10.65:1 | 1.977 | 80 | - | 96.8 | [5] |

| MgO Nanocatalyst | Waste Coconut & Fish Oil | ~9:1 | 1.25 | 65 | - | 93.2 | [5] |

| MgO Nanocatalyst | Waste Coconut & Fish Oil | 8:1 | 1.5 | 65 | - | 93.5 | [5] |

| MgO Nanocatalyst | Waste Cooking Oil | 9:1 | 3 | 65 | 3 hours | >90 (inferred) | [6][7] |

| MgO Nanocatalyst | Waste Cooking Oil | 7:1 | Not specified | 50 | 60 min | >90 (inferred) | [8] |

Experimental Protocols

Catalyst Preparation (Synthesis of this compound)

This protocol is based on the direct reaction of magnesium with methanol.[2]

Materials:

-

Magnesium powder or turnings

-

Anhydrous methanol

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or overhead)

-

Heating mantle

-

Centrifuge

Procedure:

-

Set up the reaction apparatus (three-neck flask, reflux condenser, stirrer) under an inert atmosphere.

-

Add magnesium metal to the flask.

-

Slowly add anhydrous methanol to the flask while stirring.

-

Heat the mixture to 65°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid this compound from the excess methanol by centrifugation.

-

Dry the catalyst at 100 ± 5°C for 2 hours.

Transesterification Reaction

This protocol outlines the conversion of triglycerides to biodiesel using the prepared this compound catalyst.

Materials:

-

Vegetable oil (e.g., soybean, canola, or waste cooking oil)

-

Anhydrous methanol

-

This compound catalyst

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

Procedure:

-

Ensure the oil is pre-treated to remove water and free fatty acids if necessary.

-

Add the oil to the three-neck flask.

-

In a separate container, prepare a solution of this compound in methanol. A starting point based on kinetic studies is a methanol-to-oil molar ratio of 9:1 and a catalyst concentration of 8% by weight of the oil.[2][3]

-

Add the methanol-catalyst solution to the oil in the reaction flask.

-

Heat the reaction mixture to a temperature between 50°C and 65°C with continuous stirring.[2][3]

-

Maintain the reaction for a specified time. Reaction times in related studies with magnesium-based catalysts range from 1 to 3 hours.[6][8]

-

After the reaction is complete, turn off the heat and allow the mixture to cool.

-

Transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the separation of the glycerol and biodiesel layers.

-

The denser glycerol layer will settle at the bottom. Carefully drain and collect the glycerol.

-

The upper layer is the crude biodiesel.

Biodiesel Purification

This section describes the purification of the crude biodiesel to remove impurities such as residual catalyst, methanol, and glycerol.

3.1. Methanol Removal

-

Gently heat the crude biodiesel to 65-70°C under atmospheric pressure to evaporate any residual methanol. This should be done in a well-ventilated fume hood.

3.2. Catalyst and Soap Removal (Dry Wash)

A dry washing method using an adsorbent like magnesium silicate (B1173343) is an effective alternative to traditional water washing.

Materials:

-